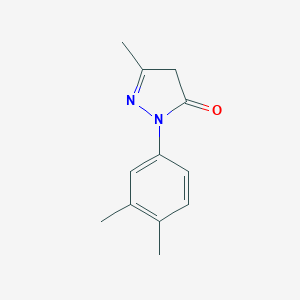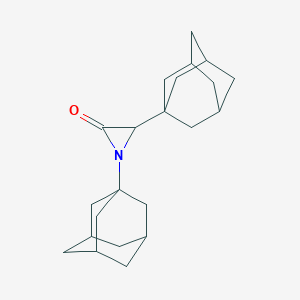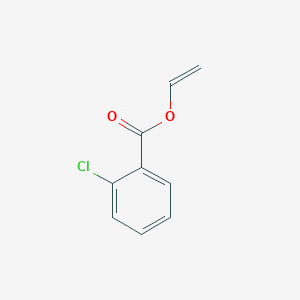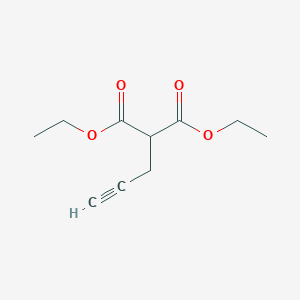
Tris(tert-butoxy)silanol
Vue d'ensemble
Description
Tris(tert-butoxy)silanol can react with various metal alkyl amides to act as precursors for vapor deposition metal silicates. It also acts as a suitable precursor for deposition of silica.
Atomic number of base material: 14 Silicon
Applications De Recherche Scientifique
Catalyseur en synthèse organique
Tris(tert-butoxy)silanol, souvent abrégé en TBOS, trouve une large utilité comme catalyseur en synthèse organique . Il a une capacité remarquable à activer divers substrats, ce qui en fait un outil précieux dans le domaine de la chimie organique .
Modification des protéines et des biomolécules
Dans le domaine de la biochimie et de la biologie moléculaire, this compound sert de réactif précieux pour la modification des protéines et d'autres biomolécules . Cela permet de modifier les propriétés de ces molécules, ce qui peut conduire à de nouvelles fonctionnalités ou à des performances améliorées .
Dépôt en phase vapeur de films de verre de silicate de hafnium
This compound réagit avec la vapeur de tétrakis(diméthylamino)-hafnium (Hf(N(CH3)2)4) pour le dépôt en phase vapeur de films de verre de silicate de hafnium . Ce processus est crucial dans la production de dispositifs électroniques haute performance .
Dépôt en phase atomique (ALD) de dioxyde de silicium
This compound est utilisé pour le dépôt en phase atomique (ALD) de couches hautement conformes de dioxyde de silicium amorphe . <a data-citationid="be33afed-ca42-1312-
Mécanisme D'action
Target of Action
Tris(tert-butoxy)silanol primarily targets metal alkyl amides . These compounds are often used in the production of various metal silicates through vapor deposition .
Mode of Action
The compound interacts with its targets by reacting with various metal alkyl amides . This reaction allows this compound to act as a precursor for vapor deposition metal silicates . It also serves as a suitable precursor for the deposition of silica .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the formation of metal silicates and silica . The compound’s reaction with metal alkyl amides leads to the creation of these substances, which have a wide range of applications in various industries .
Result of Action
The primary result of this compound’s action is the formation of metal silicates and silica . These substances have numerous applications, including the creation of highly conformal layers of amorphous silicon dioxide and aluminum oxide nanolaminates .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in atomic layer deposition (ALD) processes, which require precise control over temperature and pressure . Therefore, maintaining optimal environmental conditions is crucial for maximizing the compound’s effectiveness.
Analyse Biochimique
Biochemical Properties
Tris(tert-butoxy)silanol exhibits a distinctive capability to activate various substrates, including amines and alcohols, by forming covalent bonds with them . This covalent bonding enables the synthesis of novel compounds. Moreover, this compound proves to be a versatile tool for the modification of proteins and other biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its capacity to form covalent bonds with amino acids and other functional groups . This property facilitates the manipulation and customization of biomolecules to suit specific research or application requirements .
Propriétés
IUPAC Name |
hydroxy-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDBBQREZCVBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311474 | |
| Record name | Tris(tert-butoxy)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18166-43-3 | |
| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 243646 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18166-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(tert-butoxy)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-t-butoxysilanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)






